N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine

Description

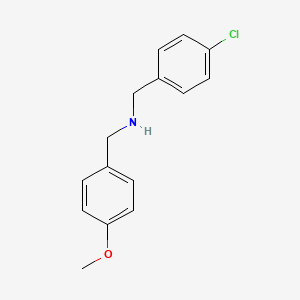

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine is a secondary amine featuring a methanamine backbone substituted with two aromatic groups: a 4-chlorobenzyl group and a 4-methoxybenzyl group. The 4-chlorobenzyl moiety enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl group contributes to solubility and hydrogen-bonding capacity.

Synthesis of this compound typically involves reductive amination or transition-metal-catalyzed coupling. For instance, analogous compounds like N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine (CAS: 1040686-65-4) are synthesized using methods such as Pd/NiO-catalyzed reductive amination under hydrogen atmospheres .

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNHILDWJKZSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Structure

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine contains two distinctive aromatic rings: a 4-chlorophenyl moiety and a 4-methoxyphenyl group, connected through a nitrogen bridge. The compound's SMILES notation is COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl. This secondary amine presents an interesting synthetic target due to its asymmetric structure and functionalized aromatic rings, offering multiple approaches for its preparation.

Reductive Amination Methods

Direct Reductive Amination

One of the most efficient routes for preparing this compound involves the reductive amination between 4-methoxybenzylamine and 4-chlorobenzaldehyde.

Solution-Phase Reductive Amination

The compound can be synthesized using 1,2,3-triazole-boranes as stable and efficient reducing agents, which work effectively in both organic solvents and aqueous media. This method offers significant advantages in terms of yield and selectivity.

Procedure:

- 4-Chlorobenzaldehyde (10 mmol) and 4-methoxybenzylamine (10 mmol) are combined in a suitable solvent (dichloromethane or tetrahydrofuran)

- A triazole-borane reducing agent is added to the reaction mixture

- The reaction proceeds at room temperature for 6-12 hours

- The product is purified by column chromatography using hexane/ethyl acetate (1:5)

This method typically yields the desired product in >90% purity after proper purification.

Sequential Imine Formation and Reduction

An alternative two-step approach involves initial imine formation followed by separate reduction:

Step 1: Imine Formation

- 4-Chlorobenzaldehyde (10 mmol) and 4-methoxybenzylamine (10 mmol) are dissolved in dichloromethane (10 mL)

- Anhydrous sodium sulfate (15 mmol) is added as a dehydrating agent

- The reaction mixture is stirred for 24 hours at ambient temperature

- The intermediate imine is obtained by filtration and recrystallization

Step 2: Reduction of Imine

- The intermediate imine is treated with a reducing agent such as sodium borohydride or lithium aluminum hydride

- The reduction typically occurs in methanol or tetrahydrofuran at 0-25°C

- The reaction is quenched and worked up with acid/base extraction

- The final product is purified by column chromatography

Boronic Acid-Catalyzed Methods

Boronic Acid Pinacol Ester (HBpin) Approach

The reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine can be mediated by boronic acid pinacol ester (HBpin) in the presence of lithium compounds.

Reaction Conditions:

- 4-Chlorobenzaldehyde, HBpin, and a lithium compound (such as 4-OCH₃PhNHLi) are combined in tetrahydrofuran

- The reaction is maintained at 60°C with a molar ratio of 1:1.2 (aldehyde:lithium compound)

- The reaction typically proceeds with high yields (>90%)

Table 1: Effect of Lithium Compounds on Boronic Acid-Catalyzed Synthesis

| Entry | Lithium Compound | Solvent | Temperature (°C) | Molar Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | PhNHLi | THF | 60 | 1:1.2 | 88 |

| 2 | 2-OCH₃PhNHLi | THF | 60 | 1:1.2 | 89 |

| 3 | 4-OCH₃PhNHLi | THF | 60 | 1:1.2 | 94 |

| 4 | 2,6-iPr₂PhNHLi | THF | 60 | 1:1.2 | 90 |

Hydrolysis of Boronate Ester Intermediates

After the reaction with boronic acid pinacol ester, the resulting boronate ester intermediate requires hydrolysis to obtain the final secondary amine:

Hydrolysis Protocol:

- The boronate ester residue is hydrolyzed with silica gel in methanol at 50°C for 6 hours

- Completion of hydrolysis is monitored by thin-layer chromatography

- The reaction mixture is washed with hydrochloric acid and extracted with dichloromethane

- The combined organic layers are dried, evaporated, and the residue is purified by column chromatography

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Coupling

A more sophisticated approach involves palladium-catalyzed cross-coupling reactions, particularly useful for laboratory-scale synthesis:

Method:

- An imine derived from 4-methoxybenzylamine is treated with a palladium catalyst

- 4-Chlorobenzyl halide (typically bromide or chloride) serves as the coupling partner

- A strong base such as sodium hexamethyldisilazide (NaN(SiMe₃)₂) is employed

- The reaction proceeds in cyclopentyl methyl ether (CPME) or tetrahydrofuran (THF) at 24-60°C

One-Pot Synthesis via Palladium Catalysis

A particularly efficient one-pot synthesis combines imine formation and palladium-catalyzed arylation:

Procedure:

- 4-Methoxybenzaldehyde and an appropriate amine are combined in tetrahydrofuran at 50°C for 12 hours

- The solvent is removed, and the vessel is charged with a palladium catalyst and ligand

- A 4-chlorobenzyl halide and base are added portionwise

- After reaction completion (3-6 hours), the product is isolated and purified by column chromatography

This approach offers the advantage of fewer isolation steps and potentially higher overall yields.

Oxidative Coupling Methods

Catalytic Oxidative Coupling

A more environmentally friendly approach uses catalytic oxidative coupling of benzylamines under controlled conditions:

Method:

- 4-Methoxybenzylamine and 4-chlorobenzylamine are combined with a copper-iron oxide catalyst (CuFe₂O₄)

- The reaction is performed under nitrogen environment to control oxidation

- The reaction mixture is heated at 60°C without solvent

- The product and catalyst are separated by centrifugation

This solvent-free approach represents a greener alternative for synthesizing this compound.

Organometallic Methods

Lithium Amide Approach

Using lithium amides offers another synthetic route:

Procedure:

Industrial-Scale Production Considerations

For larger-scale synthesis, several factors must be considered:

Starting Material Availability

4-Methoxybenzylamine is commercially available as a clear colorless to slightly yellow liquid with a boiling point of 236-237°C. It is soluble in various organic solvents including chloroform and methanol. This ready availability makes it a practical starting material for industrial synthesis.

Scale-Up Parameters

When scaling up the synthesis:

Purification and Characterization

Purification Methods

The target compound can be purified using several methods:

Analytical Characterization

The final product can be characterized by:

- Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)

- Mass Spectrometry (HRMS)

- Infrared Spectroscopy (IR)

- Elemental Analysis

- Thin-layer chromatography against authentic standards

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzylamine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine has several documented applications:

Chemistry

- Intermediate in Organic Synthesis : It is utilized as a building block for synthesizing more complex organic compounds, facilitating the development of new materials and chemicals.

Biology

- Biochemical Pathway Studies : The compound is employed in proteomics research to study enzyme interactions and biochemical pathways, aiding in the understanding of cellular processes.

- Receptor Binding Studies : Its structure allows it to interact with neurotransmitter receptors, making it a subject of interest in pharmacological research.

Medicine

- Therapeutic Potential : Investigated for its potential as a therapeutic agent, particularly in drug development due to its ability to modulate biological activity.

- Antitumor Activity : Some studies suggest that derivatives synthesized from this compound exhibit cytotoxic effects against human cancer cell lines.

Industry

- Agrochemicals and Dyestuffs Production : Used as an intermediate in the synthesis of agrochemicals and dyes, contributing to the production of effective and vibrant products.

Case Study 1: Antiviral Compounds

Research indicates that certain indole derivatives synthesized using this compound show antiviral activity. The outcomes depend on the specific compounds synthesized and their interactions with viral targets.

Case Study 2: Cytotoxicity in Cancer Research

Studies have shown that derivatives of this compound possess cytotoxic properties against selected human cancer cell lines. This highlights its potential role in developing new cancer therapies.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group enhances its lipophilicity, facilitating its passage through cell membranes. The chlorobenzyl group can form interactions with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine with structurally or functionally related amines, based on synthesis, substituent effects, and applications:

Key Structural and Functional Differences:

Backbone Flexibility :

- Methanamine derivatives (e.g., target compound) exhibit rigidity compared to ethanamine analogs (e.g., 3d ), which may affect binding to biological targets or metal catalysts.

Substituent Effects: Electron-Withdrawing Groups: The 4-chloro substituent in the target compound increases stability against oxidative degradation compared to non-halogenated analogs like N-Benzyl-1-(4-methoxyphenyl)methanamine . Electron-Donating Groups: The 4-methoxy group enhances solubility, as seen in N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine (CAS: 186129-17-9), which is water-soluble enough for HPLC purification .

Synthetic Yields :

- Ru-catalyzed methods (e.g., for 3d ) yield ~59%, while Pd/NiO methods (e.g., ) achieve up to 90% efficiency, suggesting catalyst-dependent optimization.

Biological Relevance :

- Nitrothiophene-containing analogs (e.g., compound 5 ) are optimized for binding to nuclear receptors like REV-ERBα, whereas the target compound’s lack of such groups limits its direct pharmacological utility.

Biological Activity

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine, a compound with the molecular formula C₁₅H₁₆ClNO, has garnered attention due to its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a chlorobenzyl group and a methoxyphenyl moiety, contributing to its pharmacological profile. Its molecular weight is approximately 261.75 g/mol, making it a moderately sized organic molecule suitable for various biological assays .

Antioxidant Activity

Antioxidant activity is a crucial aspect of many therapeutic agents. Studies have shown that derivatives related to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated DPPH radical scavenging activity comparable to well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | |

| Ascorbic Acid | 100 | |

| Other Derivatives | Variable (up to 1.35 times as effective) |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with similar structures have shown selective cytotoxicity towards human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxic effects were more pronounced in U-87 cells, indicating a possible selectivity for certain cancer types .

Case Study: Cytotoxicity Testing

In one study, the cytotoxicity of related compounds was assessed using the MTT assay:

- Cell Lines Tested : U-87 (human glioblastoma), MDA-MB-231 (triple-negative breast cancer)

- Results : Compounds reduced cell viability significantly, with reductions up to 46.2% in MDA-MB-231 cells .

The mechanism underlying the anticancer activity may involve the induction of apoptosis in cancer cells, potentially through the modulation of oxidative stress pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups in the structure may enhance its reactivity towards cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. Research indicates that modifications to the benzyl and methoxy groups can significantly influence both antioxidant and anticancer activities. For example, introducing different substituents on the phenyl rings may enhance or diminish these activities based on their electronic properties and steric hindrance .

Q & A

Q. What are the optimized synthetic routes for N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine, and how do reaction conditions influence yield and purity?

The compound is synthesized via reductive amination or catalytic coupling. An optimized method (96% yield) uses flash silica gel chromatography (Hexane:EtOAc = 6:1) after reacting precursors at 130°C. Key parameters include catalyst loading (e.g., ruthenium-based systems) and stoichiometric ratios of 4-chlorobenzylamine and 4-methoxybenzaldehyde derivatives. Prolonged reaction times (>16 hours) improve conversion but may increase side-product formation .

| Parameter | Value/Details | Reference |

|---|---|---|

| Temperature | 130°C | |

| Purification | Hexane:EtOAc (6:1) | |

| Yield | 96% | |

| Key NMR Peaks (1H) | δ 3.75–3.79 (s, CH2), 6.85–7.28 (m, Ar) |

Q. How should researchers characterize this compound using spectroscopic methods?

1H/13C NMR and HRMS are critical. The methoxy group (δ ~3.79 ppm) and aromatic protons (δ 6.85–7.28 ppm) confirm structural integrity. Conflicting signals (e.g., split CH2 peaks) may arise from rotamers; variable-temperature NMR or deuterated solvents (CDCl3) can resolve this. HRMS data (m/z 262.09947 [M+H]+) validates molecular weight .

Q. What common impurities arise during synthesis, and how are they mitigated?

Impurities include unreacted 4-chlorobenzylamine or oxidized byproducts (e.g., nitriles). Silica gel chromatography effectively removes polar impurities, while GC-MS identifies non-polar contaminants. Monitoring reaction progress via TLC (Rf ~0.4 in Hexane:EtOAc) ensures minimal side-product accumulation .

Advanced Research Questions

Q. How can conflicting NMR data between batches be systematically analyzed?

Batch inconsistencies may stem from trace solvents or stereochemical variations. Compare integration ratios of aromatic vs. aliphatic protons. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, in , the methoxy singlet (δ 3.79 ppm) should integrate for 3H; deviations suggest incomplete purification or degradation .

Q. What catalytic systems enable efficient derivatization for biological activity studies?

Ruthenium catalysts (e.g., [Ru(p-cymene)Cl2]2) promote C–N bond formation in derivatives like N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine. Ligand choice (e.g., phosphine oxides) impacts enantioselectivity in chiral analogs. Yields range from 18–66% depending on steric hindrance .

| Derivative | Catalyst System | Yield | Application |

|---|---|---|---|

| Nitrothiophene | Ru/L1 complex | 28–59% | REV-ERBα probes |

| Pyridinylmethyl | In(OTf)3 in toluene | 56% | Desymmetrization |

Q. How does electrochemical cleavage of the benzyl C–N bond inform stability studies?

Under metal-free electrochemical conditions (e.g., Pt electrodes, CH3CN/H2O), the compound undergoes oxidative cleavage to 4-chlorobenzaldehyde (71% yield). This method assesses stability in redox-active environments, critical for drug-delivery systems. Competing pathways (e.g., over-oxidation to carboxylic acids) are minimized at controlled potentials .

Q. What structure-activity relationships (SARs) are observed in derivatives targeting nuclear receptors?

Derivatives with electron-withdrawing groups (e.g., nitrothiophene in ) enhance binding to REV-ERBα (Kd < 100 nM). Substituents on the methoxyphenyl ring modulate lipophilicity; chloro groups improve blood-brain barrier penetration. SAR tables for analogs should prioritize logP (2.5–3.5) and polar surface area (<60 Ų) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.